N-(4-iodophenyl)butane-1-sulfonamide
Overview
Description
N-(4-iodophenyl)butane-1-sulfonamide: is an organic compound with the molecular formula C10H14INO2S It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butane-1-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)butane-1-sulfonamide typically involves the iodination of a phenyl ring followed by the introduction of a butane-1-sulfonamide group. One common method involves the reaction of 4-iodoaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-iodophenyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles and electrophiles, resulting in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents for substitution reactions involving the iodine atom.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the sulfonamide group to the corresponding amine.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives depending on the reagents used.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Amines or other reduced sulfonamide derivatives.
Scientific Research Applications
Chemistry: N-(4-iodophenyl)butane-1-sulfonamide is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its sulfonamide group is known for its bioactivity, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and antifungal activities.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. Additionally, the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
- N-(2-iodophenyl)butane-1-sulfonamide
- N-(4-bromophenyl)butane-1-sulfonamide
- N-(4-chlorophenyl)butane-1-sulfonamide
Comparison: N-(4-iodophenyl)butane-1-sulfonamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity compared to other halogenated derivatives. Additionally, the position of the iodine atom on the phenyl ring can influence the compound’s reactivity and overall chemical behavior.
Properties
IUPAC Name |
N-(4-iodophenyl)butane-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSHRQHHNJOXQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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